molecular formula C13H13BrN2O4S2 B5311004 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B5311004
M. Wt: 405.3 g/mol
InChI Key: YQUJXFOCYPWRGS-UHFFFAOYSA-N
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Description

4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its inhibition of PKB/Akt. This compound binds to the ATP-binding site of PKB/Akt and prevents its activation. This leads to the inhibition of downstream signaling pathways that promote cell survival and growth, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of PKB/Akt, this compound has also been shown to inhibit the activity of other kinases, including p70S6K and glycogen synthase kinase-3β. These kinases are also involved in cell growth and survival pathways, making this compound a potential broad-spectrum anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its high purity and good yield of synthesis. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.

Future Directions

There are several potential future directions for research on 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide. One area of research could focus on its use in combination with other anticancer agents to enhance its efficacy. Another area of research could focus on its potential use in other diseases, such as diabetes and cardiovascular disease, where PKB/Akt is also involved in pathogenesis. Additionally, further studies could be conducted to elucidate the optimal dosage and administration of this compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of 4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been achieved through various methods. One of the most common methods involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with pyridine-3-carboxaldehyde in the presence of sodium borohydride and methanesulfonic acid. This method yields the desired product in good yield and high purity.

Scientific Research Applications

4-bromo-3-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its use as an inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a key regulator of cell growth and survival and is often overexpressed in cancer cells. Inhibition of PKB/Akt has been shown to induce apoptosis in cancer cells, making this compound a potential anticancer agent.

properties

IUPAC Name

4-bromo-3-methylsulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S2/c1-21(17,18)13-7-11(4-5-12(13)14)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUJXFOCYPWRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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